5-Pyrimidinecarbonitrile, 1,4-dihydro-4-thioxo-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pyrimidinecarbonitrile, 1,4-dihydro-4-thioxo-(9CI): is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing six-membered rings that are widely studied due to their significant biological activities and applications in medicinal chemistry. This compound, in particular, has a sulfur atom at the sixth position, which imparts unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyrimidinecarbonitrile, 1,4-dihydro-4-thioxo-(9CI) can be achieved through a three-component reaction involving aldehydes, N-unsubstituted amidines, and malononitrile or ethyl cyanoacetate. This reaction is typically carried out under thermal aqueous conditions in the presence of a catalyst such as bismuth (III) nitrate pentahydrate. The reaction is rapid and yields the desired pyrimidine derivative with high purity .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of heterogeneous catalysts like bismuth (III) nitrate pentahydrate is preferred due to their ease of separation and regeneration, which aligns with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being explored for their anticancer, antiviral, and anti-inflammatory properties.
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Pyrimidinecarbonitrile, 1,4-dihydro-4-thioxo-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the compound can form strong interactions with metal ions or active sites in enzymes, leading to inhibition or modulation of their activity. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
- 4-Amino-5-pyrimidinecarbonitrile
- 5-Pyrimidinecarbonitrile, 1,6-dihydro-2,4-dimethyl-6-thioxo-
- 5-Pyrimidinecarbonitrile, 1,6-dihydro-4-methyl-2-phenyl-6-thioxo-
Comparison: Compared to its analogs, 5-Pyrimidinecarbonitrile, 1,4-dihydro-4-thioxo-(9CI) is unique due to the presence of the sulfur atom at the sixth position. This structural feature imparts distinct chemical reactivity and biological activity. For instance, the sulfur atom can enhance the compound’s ability to interact with metal ions and enzymes, making it a more potent inhibitor in certain biological assays .
Properties
IUPAC Name |
6-sulfanylidene-1H-pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3S/c6-1-4-2-7-3-8-5(4)9/h2-3H,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWANTSVXAKXCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)NC=N1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.